molecular formula C20H18O5 B2722098 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 858757-69-4

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No. B2722098
CAS RN: 858757-69-4
M. Wt: 338.359
InChI Key: MPYSALWTPLANLS-ZDLGFXPLSA-N
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Description

MBDBI is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow powder that has a molecular formula of C24H22O5 and a molecular weight of 390.44 g/mol. MBDBI has been synthesized by several methods, including the reaction of 6-hydroxy-2,3-dihydrobenzofuran-3-one with 4-methoxybenzaldehyde in the presence of isobutyric acid. MBDBI has gained significant attention from the scientific community due to its potential for various applications.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives, structurally related to the target compound, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Their effectiveness as Type II photosensitizers indicates a promising area for further investigation in cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pyran Derivatives

Compounds within the same chemical family have been reacted with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate to synthesize pyran derivatives. These reactions, yielding a mixture of Z + E isomers, underscore the synthetic versatility of 3-oxo-2,3-dihydrobenzofuran derivatives for creating complex heterocyclic structures, potentially useful in material science and drug development (Mérour & Cossais, 1991).

Antimicrobial Activity

The structural motif found in (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, similar to the target compound, has been synthesized and shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests the potential of such compounds for development into new antimicrobial agents, addressing the ongoing need for novel antibiotics (PansareDattatraya & Devan, 2015).

Cytotoxicity and Antibacterial Studies

N-Heterocyclic carbene-silver complexes, including those with p-methoxybenzyl substitution, have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. The ability of these complexes to inhibit bacterial growth and affect cancer cell viability opens avenues for their application in medicinal chemistry and therapeutic treatments (Patil et al., 2010).

properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)24-15-8-9-16-17(11-15)25-18(19(16)21)10-13-4-6-14(23-3)7-5-13/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYSALWTPLANLS-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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